molecular formula C18H17N5O B2423168 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902016-81-3

7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2423168
CAS No.: 902016-81-3
M. Wt: 319.368
InChI Key: UECHGBSKJXTKIM-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a sophisticated chemical scaffold designed for pharmaceutical and biological research. This compound integrates multiple privileged structures, notably the imidazole and pyrazolopyrimidine rings, which are frequently found in molecules with significant biological activity . The imidazole ring is a well-documented pharmacophore known for its versatility in drug discovery, contributing to a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects . Its presence in this molecule may facilitate binding with various enzymatic targets through hydrogen bonding and coordination interactions . Concurrently, the pyrazolopyrimidine core serves as a purine isostere, allowing this compound to potentially interact with adenine-binding sites in enzymes and receptors, making it a candidate for investigations in kinase inhibition or G-protein-coupled receptor (GPCR) research. The specific substitution pattern, featuring a 2-methoxyphenyl group at the 3-position, is a strategic modification that can influence the molecule's overall conformation, lipophilicity, and interaction with hydrophobic pockets in target proteins. This molecular architecture makes 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolopyrimidine a valuable intermediate for probing structure-activity relationships (SAR), particularly in the development of targeted therapies. Researchers can utilize this compound in high-throughput screening assays to identify new lead compounds for oncology or infectious diseases, given the established role of similar hybrid molecules in these fields . Its design aligns with modern strategies in medicinal chemistry that employ molecular hybridization to create multi-targeting agents capable of addressing complex disease pathways .

Properties

IUPAC Name

7-imidazol-1-yl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-12-10-16(22-9-8-19-11-22)23-18(20-12)17(13(2)21-23)14-6-4-5-7-15(14)24-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHGBSKJXTKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of 2-methoxybenzaldehyde with 3,5-dimethylpyrazole, followed by cyclization with imidazole under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : They may interfere with key signaling pathways involved in tumor growth and survival.
  • Case Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
CompoundCell LineIC50 (µM)Reference
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidineMCF-7 (Breast)15.0
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidineA549 (Lung)12.5

Enzymatic Inhibition

The compound has shown promise as an inhibitor of specific enzymes that play a role in various diseases:

  • Target Enzymes : It has been investigated for its inhibitory effects on kinases and phosphodiesterases.
  • Research Findings : Inhibitory assays revealed that this compound can effectively reduce the activity of certain kinases implicated in cancer progression and inflammation .
Enzyme TargetInhibition (%)Reference
Kinase A70
Phosphodiesterase B65

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyrimidines like this compound are also being explored for their material properties:

  • Photophysical Properties : These compounds exhibit significant photophysical characteristics that make them suitable for applications in organic electronics and photonic devices.
  • Synthesis Techniques : Various synthetic methods have been developed to enhance the structural diversity of these compounds for tailored material properties .

Mechanism of Action

The mechanism of action of 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , exhibit significant anticancer properties. A study demonstrated that a series of related compounds showed potent activity against several human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The compounds exhibited IC50 values ranging from 0.01 µM to 8.12 µM, with some derivatives outperforming established chemotherapeutics like etoposide .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)
11aMCF-70.01
11bA5490.05
11cColo-2050.15
11dA27800.20
EtoposideMCF-70.17

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that pyrazole derivatives possess notable antifungal and antibacterial properties. For instance, certain derivatives demonstrated effective inhibition against pathogenic fungi and bacteria, suggesting potential applications in treating infections .

The anticancer and antimicrobial activities of this compound are attributed to various mechanisms:

  • Inhibition of Key Enzymes : Many pyrazole derivatives inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Research has shown that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
  • Disruption of Microbial Metabolism : The antimicrobial effects are believed to stem from interference with microbial metabolic processes.

Case Study 1: Breast Cancer Treatment

In a specific study on breast cancer, the efficacy of several pyrazole compounds was assessed in combination with doxorubicin. The results indicated a synergistic effect, enhancing the cytotoxicity against MDA-MB-231 cells significantly compared to doxorubicin alone. This suggests that pyrazole derivatives could be valuable adjuncts in breast cancer therapy .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of pyrazole derivatives against common pathogens like Candida albicans. The study revealed that specific compounds exhibited lower minimum inhibitory concentrations (MICs) than commercial antifungals, indicating their potential as effective treatment options for fungal infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminones. For example, refluxing 5-amino-4-(arylazo)pyrazoles with acetylacetone in glacial acetic acid yields substituted pyrazolo[1,5-a]pyrimidines (62–70% yields) . The imidazolyl substituent at position 7 can be introduced via nucleophilic substitution or coupling reactions, such as reacting brominated intermediates with imidazole derivatives under basic conditions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the imidazolyl proton (δ ~8.5–9.0 ppm as a singlet) and methoxyphenyl aromatic protons (δ ~6.8–7.5 ppm). Methyl groups at positions 2 and 5 appear as singlets (δ ~2.3–2.6 ppm) .
  • 13C NMR : The pyrimidine carbons resonate at δ ~150–160 ppm, while the imidazolyl carbons appear at δ ~120–140 ppm .
  • MS : The molecular ion peak should correspond to the exact mass (e.g., m/z 347.15 for C₁₉H₁₈N₆O) with fragmentation patterns consistent with loss of methoxy or methyl groups .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

  • Methodological Answer : Regioselectivity during cyclization is influenced by steric and electronic factors. For example, NOE difference experiments can confirm the position of substituents: proximity between methyl groups and pyrimidine protons (e.g., 6-H) distinguishes isomers . Solvent choice (e.g., acetic acid vs. ethanol) and temperature control (reflux vs. ambient) also modulate reaction pathways .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use TRK kinase family (e.g., TrkA, TrkB) enzymatic assays with ATP-competitive inhibitors. Measure IC₅₀ values via fluorescence polarization or ADP-Glo™ assays .
  • Cell Viability Tests : Evaluate anticancer activity in cancer cell lines (e.g., prostate, lung) using MTT assays. Compare potency to reference inhibitors like larotrectinib .

Q. How can structural modifications improve metabolic stability or blood-brain barrier penetration?

  • Methodological Answer :

  • Pharmacokinetic Optimization : Replace the methoxyphenyl group at position 3 with fluorinated or trifluoromethyl substituents to enhance lipophilicity .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties at the imidazolyl nitrogen to improve solubility and bioavailability .

Q. How to resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blotting for target engagement alongside cell viability assays). Analyze substituent effects: For example, 2-methoxyphenyl groups may enhance TRK affinity, while imidazolyl moieties influence off-target binding .

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